
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chloro, hydroxymethyl, and pivalamide substituents, and possibly a final purification step. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the chloro and pivalamide groups and the electron-donating effect of the hydroxymethyl group. These effects could make the compound more or less reactive towards certain reagents or under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the chloro, hydroxymethyl, and pivalamide groups could influence these properties .Aplicaciones Científicas De Investigación
Organic Synthesis Building Blocks
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide: is a valuable compound in organic synthesis, particularly as a building block for creating complex molecules. It’s used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is essential for creating various organic compounds with high precision and efficiency.
Drug Design and Delivery
In the pharmaceutical industry, this compound is explored for its potential as a boron-carrier, especially in neutron capture therapy . Its structural properties allow it to be a part of drug design and delivery systems, aiming to improve the efficacy and targeting of therapeutic agents.
Anti-Tubercular Agents
The compound’s derivatives have been designed and synthesized for evaluating their anti-tubercular activity . This is particularly significant in the search for new treatments against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Neutron Capture Therapy
Due to its boron-carrying capabilities, N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide can be used in neutron capture therapy, a type of cancer treatment that targets and destroys cancer cells more selectively .
Chemical Synthesis Protocols
It serves as a key intermediate in various chemical synthesis protocols that require the introduction of a boron moiety into organic molecules . This is crucial for reactions like Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and fine chemicals.
Stability Studies
The compound is also used in studies to understand the stability of boronic esters in water, which is vital for their application in aqueous environments, such as biological systems .
Propiedades
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSYNGFTGQBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673914 | |
| Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide | |
CAS RN |
1142191-92-1 | |
| Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



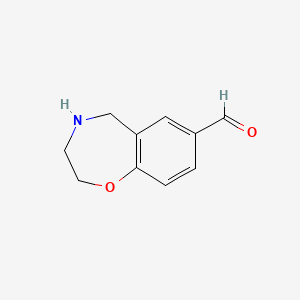
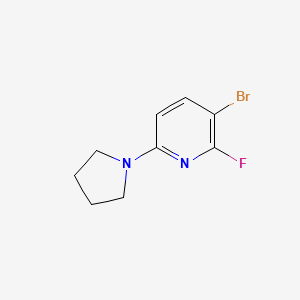
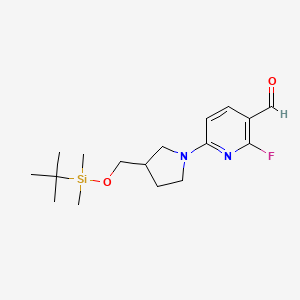
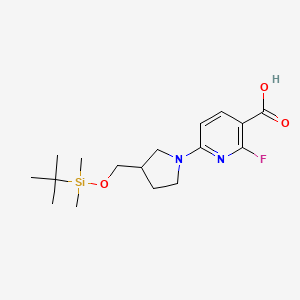
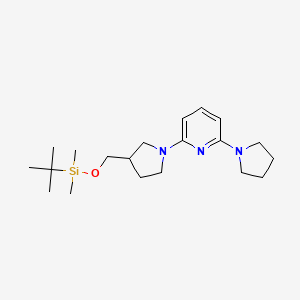
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)
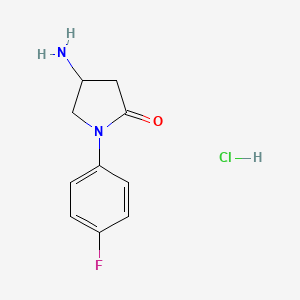
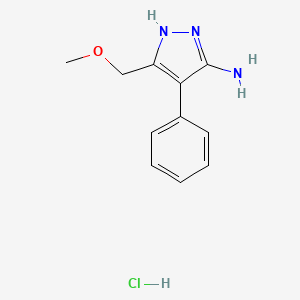
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)


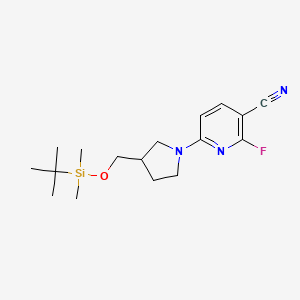
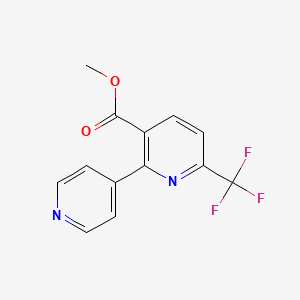
![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)